N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide
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Overview
Description
N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide belongs to a class of organic compounds known as Schiff bases. These compounds are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.
Synthesis Analysis
Schiff bases like N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide are often synthesized through condensation reactions. For instance, Yathirajan et al. (2007) described the synthesis of a similar Schiff base, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, by reacting 6-methoxy-2-naphthohydrazide with 4-fluorobenzaldehyde (Yathirajan et al., 2007).
Molecular Structure Analysis
The molecular structure of Schiff bases can be characterized using various spectroscopic techniques. For example, Elemike et al. (2018) used NMR, FTIR, and mass spectroscopy for characterizing similar compounds, providing insights into their molecular structure and confirming the formation of the Schiff base structure (Elemike et al., 2018).
Scientific Research Applications
Supramolecular Chemistry and Sensors
N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide, as a variant of naphthalene diimides (NDIs), plays a significant role in supramolecular chemistry. NDIs are known for their application in creating sensors, molecular switching devices, and host-guest complexes. They are utilized in the formation of catenanes and rotaxanes, acting as ion-channels via ligand gating. These compounds are pivotal in sensing aromatic systems and are used as gelators due to their ability to form supramolecular structures through hydrogen bonding and π-π stacking interactions (Kobaisi et al., 2016).
Catalysis and DNA Interaction
NDIs, including N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide, are also applied in catalysis. Their interaction with anions through π-interactions offers potential in catalytic processes. Additionally, these compounds exhibit significant interactions with DNA, making them relevant in medicinal applications. The ability of NDIs to intercalate with DNA is of particular interest in the field of medicine, as this property can be harnessed for therapeutic interventions (Bhosale et al., 2008).
Organic Electronics and Photovoltaics
In the domain of organic electronics, N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide derivatives are used as building blocks for high-performance n-type polymers. They are particularly appealing due to their high electron-deficiency, which is advantageous for n-type polymer creation. These polymers find application in organic thin-film transistors and photovoltaics, demonstrating their versatility in electronic device fabrication (Shi et al., 2018).
Anticancer Evaluation
Another important application of N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide derivatives is in anticancer research. Studies have shown their effectiveness in inducing cell cycle arrest and affecting cell viability in various cancer cell lines. These compounds exhibit potential as therapeutic agents in treating different types of cancers, primarily due to their ability to interact with cellular components and induce apoptosis (Salahuddin et al., 2014).
Photophysical Properties
NDIs, including N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide, have been extensively studied for their photophysical properties. They are utilized in various applications, such as artificial photosynthesis and solar cell technology. Their ability to harvest light and convert it into electrical energy makes them valuable in the development of renewable energy technologies (Bhosale et al., 2021).
Biotechnology Applications
In biotechnology, the electron-deficient and planar structure of N'-(2,4-dichlorobenzylidene)-1-naphthohydrazide derivatives facilitates their application in DNA analytical techniques, functional DNA polymers, and supramolecular polymers. They are also used in electrochemical gene detection systems, contributing significantly to the precision analysis of genes and single nucleotide polymorphisms (Takenaka, 2020).
Mechanism of Action
The mechanism of action of a Schiff base would depend on its specific application. In medicinal chemistry, for example, Schiff bases can exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . The exact mechanism would depend on the specific structure of the compound and its interactions with biological targets .
Safety and Hazards
As with any chemical compound, handling “N’-(2,4-dichlorobenzylidene)-1-naphthohydrazide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices . Specific safety data would depend on the exact properties of the compound .
Future Directions
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O/c19-14-9-8-13(17(20)10-14)11-21-22-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDKTUSUPNBJNY-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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